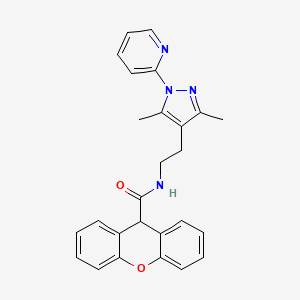

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-9H-xanthene-9-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms, known for its presence in various pharmacologically active compounds. The pyridine moiety, another nitrogen-containing heterocycle, is often found in compounds with antibacterial and anti-inflammatory properties. The xanthene backbone is a tricyclic system that can be found in dyes and therapeutic agents.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported in the literature. For instance, the synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid has been described . This method could potentially be adapted for the synthesis of the compound by modifying the substituents on the pyrazole and pyridine rings and introducing the xanthene carboxamide moiety.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature multiple aromatic rings, which could contribute to its stability and potential for stacking interactions. The presence of amide linkages is indicative of potential hydrogen bonding capabilities, which could influence its binding to biological targets. The dimethyl groups on the pyrazole ring could provide steric bulk, possibly affecting the compound's conformation and its interaction with enzymes or receptors.

Chemical Reactions Analysis

While the specific chemical reactions of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-9H-xanthene-9-carboxamide are not detailed in the provided papers, related compounds have been synthesized and studied. For example, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids has been reported, which involved the formation of chalcone hybrids with potential for various biological activities . These reactions typically involve the formation of carbon-nitrogen bonds and could be relevant to the synthesis and reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would likely include moderate solubility in organic solvents due to its aromatic nature and possible solubility in polar solvents due to the presence of amide groups. The compound's melting point, boiling point, and stability would be influenced by its molecular structure, particularly the rigidity conferred by the aromatic systems and the potential for intramolecular hydrogen bonding. The compound's biological activities, as suggested by related studies, could include antibacterial, anti-inflammatory, and antioxidant properties, as seen in the molecular docking studies of similar pyrazole carboxamide derivatives .

科学的研究の応用

Synthesis of Novel Compounds

Research has explored the synthesis of novel heterocyclic compounds that contain structural motifs similar to the specified chemical. These compounds are synthesized through various chemical reactions and have been investigated for their potential applications in medicine and chemistry due to their unique properties. For instance, the synthesis of novel 1,2,4-oxadiazole heterocyclic compounds has been reported, highlighting the diverse chemical reactivity and potential pharmacological activities of such compounds (Kumar & Mashelker, 2007). Similarly, research into isoxazolines and isoxazoles derivatives through [3+2] cycloaddition reactions reveals the versatility of pyrazolyl and pyridinyl groups in synthesizing new chemical entities with potential utility in drug discovery (Rahmouni et al., 2014).

Antimicrobial and Anticancer Activity

Several studies have focused on the antimicrobial and anticancer activities of compounds structurally related to the specified chemical. This includes the exploration of nicotinic acid hydrazide derivatives and their potential as antimycobacterial agents, indicating the breadth of research into the biological activities of such compounds (R.V.Sidhaye et al., 2011). Furthermore, compounds derived from pyrrolyl and selenolopyridine structures have been synthesized and evaluated for their antioxidant activity, showcasing the potential of these molecules in oxidative stress-related conditions (Zaki et al., 2017).

Theoretical Studies and Chemical Properties

Research also delves into the theoretical aspects and chemical properties of related compounds, illustrating the scientific interest in understanding their behavior at a molecular level. For example, theoretical studies on pyranopyrazoles provide insights into their molecular orbitals and potential applications in chemical synthesis and drug design (Al-Amiery et al., 2012).

作用機序

Target of Action

The primary target of this compound is currently under investigation. Similar compounds have been found to inhibit the bromodomain and extraterminal (bet) protein family .

Biochemical Pathways

Compounds with similar structures have been found to impact various cellular pathways, including those involved in cell proliferation and apoptosis .

Pharmacokinetics

The compound’s predicted density is 111±01 g/cm3 . Its melting point is 245 °C (decomposition), and its boiling point is 122 °C (Press: 3 Torr) . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s stability may be affected by high temperatures, as indicated by its decomposition at 245 °C .

特性

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2/c1-17-19(18(2)30(29-17)24-13-7-8-15-27-24)14-16-28-26(31)25-20-9-3-5-11-22(20)32-23-12-6-4-10-21(23)25/h3-13,15,25H,14,16H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQTUBYNOZTPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-9H-xanthene-9-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)

![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)

![8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2500386.png)

![methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500389.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)

![3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2500402.png)